2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Description
2-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide group and a 2-chloro-5-(trifluoromethyl)phenyl moiety. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which include electron-withdrawing groups (chloro and trifluoromethyl) that enhance stability and influence bioactivity.
Properties
IUPAC Name |
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-8(16)15-7-3-5(9(12,13)14)1-2-6(7)11/h1-3H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUFYUGDUFBEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304407 | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-26-7 | |
| Record name | 328-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165639 | |
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| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The primary synthetic route to 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves the acylation of 2-chloro-5-(trifluoromethyl)aniline with 2-chloroacetyl chloride. This reaction typically occurs under basic aqueous-organic biphasic conditions at low temperature to control reactivity and avoid side reactions.
$$
\text{2-chloro-5-(trifluoromethyl)aniline} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound}
$$
Detailed Preparation Method
Acylation Procedure
-
- 2-chloro-5-(trifluoromethyl)aniline (substrate)
- 2-chloroacetyl chloride (acylating agent)
- Dichloromethane (DCM) as organic solvent
- 2% aqueous sodium hydroxide solution (base)
- Cooling ice bath to maintain temperature at 0 °C
-
- Dissolve 0.05 mol of 2-chloro-5-(trifluoromethyl)aniline in 30 mL DCM.
- Mix with 5 mL of 2% aqueous sodium hydroxide solution to create a biphasic system.
- Slowly add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL DCM dropwise over 1 hour while maintaining the reaction temperature at 0 °C.
- Stir the reaction mixture for an additional 2 hours after complete addition.
- Extract the organic layer sequentially with saturated potassium bisulfate solution, water, and brine.
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate by rotary evaporation to yield the crude product as white crystalline powder.
Reaction Monitoring and Purification:
- Reaction progress is monitored by HPLC.
- Purification involves recrystallization or chromatographic techniques to achieve high purity.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Temperature | 0 °C during addition; room temperature post-addition |
| Reaction Time | 3 hours total (1 hour addition + 2 hours stirring) |
| Solvent | Dichloromethane (DCM) |
| Base | 2% aqueous NaOH |
| Product Appearance | White crystalline powder |
| Yield Range | Typically 44–78% for related N-arylacetamides |
| Purity Assessment | HPLC, NMR, LC/MS |
Note: The yield for the closely related 2-chloro-N-(3-chlorophenyl)acetamide intermediate was reported in the range of 44–78% under similar conditions, suggesting comparable yields for the trifluoromethyl-substituted analog.
Alternative Catalytic Method (Palladium-Catalyzed)
A different approach reported for the synthesis of related 2-chloro-N-phenylacetamides involves palladium-catalyzed coupling reactions:
-
- Palladium acetate (Pd(OAc)_2)
- 2,2'-Bipyridine as ligand
- Boron trifluoride diethyl etherate
- Pivalic acid as additive
- Toluene as solvent
-
- Reaction temperature: 120 °C
- Reaction time: 24 hours
- Yield: Approximately 81%
-
- Mix palladium acetate, 2,2'-bipyridine, aniline derivative, pivalic acid, boron trifluoride etherate, and toluene.
- Heat in an oil bath at 120 °C for 24 hours.
- Work-up and isolation yield pure product with high efficiency.
This method is more complex and is typically used when direct acylation is insufficient or for preparing more complex derivatives.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-chloro-5-(trifluoromethyl)aniline + 2-chloroacetyl chloride, DCM, 0 °C, NaOH aqueous solution | Formation of this compound |
| 2 | Work-up: extraction, drying, evaporation | Isolation of crude product |
| 3 | Purification: recrystallization or chromatography | Pure product suitable for further use |
Analytical Data and Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR confirm the structure and substitution pattern.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates molecular formula consistency.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and assess purity.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Direct Acylation | 2-chloro-5-(trifluoromethyl)aniline + 2-chloroacetyl chloride, DCM, NaOH, 0 °C | 44–78 | Simple, classical, widely used |
| Palladium-Catalyzed Coupling | Pd(OAc)2, 2,2'-bipyridine, BF3·OEt_2, pivalic acid, toluene, 120 °C, 24 h | ~81 | More complex, used for related analogs |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the acetamide moiety can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated Acetamide Derivatives
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 33538-09-9)
- Structural Difference : Contains an additional chlorine atom on the acetamide group.
- Physicochemical Properties : Higher molecular weight (356.02 g/mol vs. 296.56 g/mol for the target compound) and increased lipophilicity due to the extra chlorine.
2-Chloro-N-[2-chloro-5-(tetrazol-1-yl)phenyl]acetamide (CAS 1153017-91-4)
- Structural Difference : Tetrazole ring replaces the trifluoromethyl group.
- Properties : Lower density (1.63 g/cm³) and higher pKa (11.24) compared to trifluoromethyl analogs, suggesting altered solubility and reactivity.
Pyridine- and Thioether-Containing Analogs
2-((3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Thio)-N-(2-(Trifluoromethyl)Phenyl)Acetamide (I-1)
- Synthesis : Prepared via thiol-acetamide coupling, yielding a white solid (78% yield) .
- Bioactivity : The pyridinylthio group enhances interaction with biological targets, making it effective in pest control.
- Comparison : The thioether linkage increases molecular flexibility and may improve binding affinity compared to the rigid phenyl group in the target compound .
2-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Amino}Ethyl)Acetamide
Heterocyclic Derivatives
2-((5-((Benzo[d][1,3]Dioxol-5-YlMethyl)Amino)-1,3,4-Thiadiazol-2-Yl)Thio)-N-(4-(Trifluoromethyl)Phenyl)Acetamide
- Synthesis : Reacted with thiadiazole-thiol and 2-chloro-N-(4-trifluoromethylphenyl)acetamide under reflux .
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-({3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl}Sulfanyl)Acetamide
Agrochemical Analogs
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-Yl]Acetamide
- Relation to Fipronil : Intermediate in synthesizing derivatives of the insecticide Fipronil.
- Bioactivity : Pyrazole derivatives exhibit insecticidal activity by disrupting GABA receptors, suggesting similar mechanisms for the target compound .
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[4-(3-Methylphenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetamide
- Structural Features : Triazole and pyridine moieties enhance binding to pest-specific enzymes.
- Applications: Potential use in high-throughput pesticide development due to modular synthesis .
Comparative Data Tables
Table 1. Physicochemical Properties
*Estimated based on analog data.
Biological Activity
2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C9H7ClF3NO. The presence of the trifluoromethyl group significantly influences its pharmacological properties.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased lipophilicity and altered electronic properties. For instance, the inclusion of a trifluoromethyl group can enhance the potency of inhibitors against various enzymes and receptors by improving binding affinities.
Antibacterial Properties
Recent studies have demonstrated that derivatives of acetamide compounds, including those similar to this compound, exhibit promising antibacterial activity. For example, a study highlighted that novel acetamide derivatives showed enhanced antibiofilm potential compared to standard antibiotics like cefadroxil .
Inhibition Studies
Inhibition studies have shown that compounds with similar structural features can inhibit specific enzymes effectively. For instance, structure-activity relationship (SAR) studies on nSMase2 inhibitors revealed that modifications in the phenyl ring significantly affected their inhibitory potency . While specific data on this compound is limited, its structural analogs demonstrate that such modifications can lead to substantial biological activity.
Case Studies and Research Findings
- Sphingomyelinase Inhibition : A recent study identified a series of nSMase2 inhibitors with favorable pharmacokinetic properties. Although this compound was not specifically tested, related compounds showed IC50 values in the nanomolar range, indicating strong inhibitory effects on exosome release from cells .
- FDA-Approved Trifluoromethyl Drugs : A review of FDA-approved drugs containing trifluoromethyl groups emphasized their enhanced efficacy in various therapeutic areas, suggesting that similar compounds could have significant clinical applications .
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Key Method : Reacting 2-chloro-5-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions in polar aprotic solvents like DMF or DMSO. Reaction progress is monitored via TLC, followed by purification using recrystallization or column chromatography .
- Optimization Tips : Adjust stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), control temperature (80–100°C), and use inert atmospheres to minimize side reactions.
Q. How can researchers characterize the compound’s purity and structural identity?
- Analytical Techniques :
- NMR/IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ in IR; aromatic protons in 7.0–8.5 ppm range in ¹H NMR) .
- X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., validate bond angles and torsional strain) .
- HPLC/MS : Assess purity (>95%) and molecular weight (306.71 g/mol) .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance biological activity?
-
Substituent Modification :
-
Example SAR Table :
Derivative Substituent Bioactivity (IC₅₀) Key Finding A Piperidine 12 nM (Anticonvulsant) Improved BBB penetration B Morpholine 28 nM (Antimicrobial) Reduced cytotoxicity
Q. How can conflicting reports on biological activity (e.g., anticonvulsant vs. cytotoxic effects) be resolved?
- Experimental Design :
- Replicate assays under standardized conditions (e.g., rodent seizure models vs. in vitro receptor binding) .
- Use dose-response curves to differentiate therapeutic vs. toxic thresholds.
- Validate target engagement via radioligand displacement assays (e.g., GABA₃ receptor affinity studies) .
Q. What computational and experimental methods are recommended for 3D structural determination and interaction analysis?
Q. How can researchers investigate the compound’s interaction with neurotransmission receptors?
- In Vitro Assays :
- Radioligand Binding : Use ³H-labeled ligands to quantify displacement at serotonin (5-HT₃) or GABA receptors .
- Electrophysiology : Patch-clamp studies on neuronal cells to measure ion channel modulation .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies :
Methodological Notes
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., in vitro + in vivo models) .
- Synthetic Pitfalls : Avoid over-reliance on DMF (teratogenic); substitute with acetonitrile for greener synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
